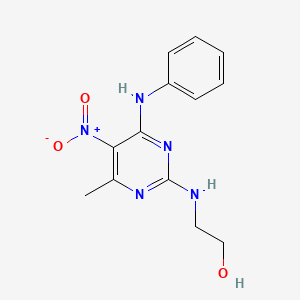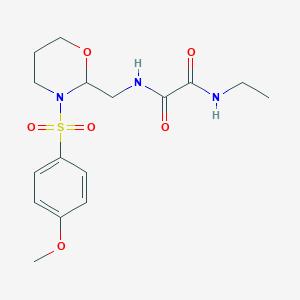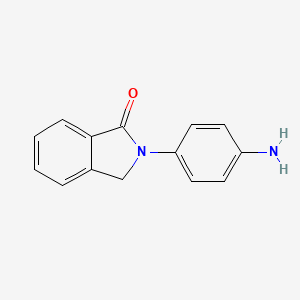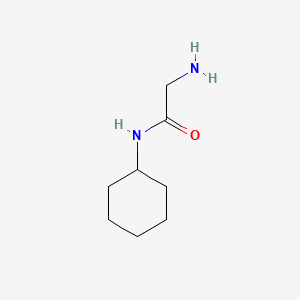
methyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate is a useful research compound. Its molecular formula is C15H17NO5 and its molecular weight is 291.303. The purity is usually 95%.
BenchChem offers high-quality methyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis and Hydrogen-bonded Assembly
A study by Guerrero et al. (2014) explored the hydrogen-bonded assembly in benzazepine derivatives, including methyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate. This compound was part of a reaction pathway leading to a benzazepine carboxylic acid. The research detailed the crystallization behaviors and hydrogen bonding patterns, which are essential for understanding the compound's structural properties and potential applications in materials science and pharmaceuticals (Guerrero, Sanabria, Palma, Cobo, & Glidewell, 2014).
Photochemical and Thermal Addition Reactions
Somei et al. (1977) investigated the photochemical and thermal addition of methanol to 2-phenyl-3,1-benzoxazepine-5-carboxylate, highlighting reverse stereoselectivities in these reactions. This study sheds light on the chemical behavior of related compounds under different conditions, offering insights into their reactivity and potential for synthetic applications in organic chemistry (Somei, Kitamura, Fujii, Hashiba, Kawai, & Kaneko, 1977).
Analgesic Properties and Synthesis
Research by Shiotani, Kometani, and Mitsuhashi (1975) explored the synthesis and analgetic activity of hexahydro-1H-3-benzazonine derivatives, including 10-methoxy- and 10-hydroxy-3-methyl variants. These compounds were found to have significant analgesic activity, comparable to codeine, showcasing the therapeutic potential of this chemical structure in pain management (Shiotani, Kometani, & Mitsuhashi, 1975).
Novel Heterocyclic Systems Synthesis
Nicolaides, Papageorgiou, and Stephanidou-Stephanatou (1989) discussed the synthesis of fused pyridine- and oxazole-polycyclic systems from 10-(methoxyimino)phenanthren-9-one. This research contributes to the development of novel heterocyclic compounds with potential applications in pharmaceuticals and material science (Nicolaides, Papageorgiou, & Stephanidou-Stephanatou, 1989).
Synthesis and Biological Activity of Comenic Acid Derivatives
Kletskov et al. (2018) synthesized derivatives of comenic acid containing isoxazole and isothiazole moieties, starting from methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate. These derivatives showed a synergetic effect in mixtures with Temobel, a first-line antitumor drug, indicating potential for enhanced therapeutic efficacy in cancer treatment (Kletskov, Potkin, Kolesnik, Petkevich, Kvachonak, Dosina, Loiko, Larchenko, Pashkevich, & Kulchitsky, 2018).
Propiedades
IUPAC Name |
methyl 6-methoxy-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-12-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-15-7-9(11(13(17)16-15)14(18)20-3)8-5-4-6-10(19-2)12(8)21-15/h4-6,9,11H,7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLBKENEATUYDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1)C(=O)OC)C3=C(O2)C(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-[(4-methylquinazolin-2-yl)methoxymethyl]quinazoline](/img/structure/B2744339.png)
![6-Tert-butyl-2-[1-[2-(2-chlorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2744340.png)
![N'-(4-Ethoxyphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2744341.png)
![N-(4-ethoxy-2-nitrophenyl)-2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetamide](/img/structure/B2744342.png)





![Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride](/img/structure/B2744357.png)

![2-Methyl-3-((pyridin-2-ylmethyl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2744360.png)
![4-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide](/img/structure/B2744361.png)